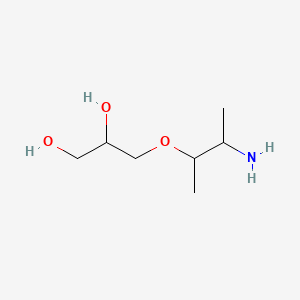

![molecular formula C28H58N2O18 B15351636 acetic acid;[(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] 6-aminohexanoate;[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 6-aminohexanoate](/img/structure/B15351636.png)

acetic acid;[(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] 6-aminohexanoate;[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 6-aminohexanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

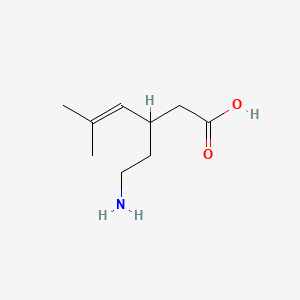

Acetic acid;[(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] 6-aminohexanoate;[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 6-aminohexanoate is an intricate organic compound with a notable structure comprising acetic acid and hexanoate moieties linked through a pentahydroxyhexyl bridge. This compound stands out due to its multi-functional groups, making it relevant in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid;[(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] 6-aminohexanoate;[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 6-aminohexanoate typically involves several steps:

Protection of hydroxyl groups: on a hexose derivative using silyl or acetal protecting groups.

Introduction of aminohexanoate groups: through nucleophilic substitution.

Coupling of acetic acid moiety: using esterification or amidation reactions.

Deprotection: of hydroxyl groups to yield the final compound.

Key reaction conditions involve controlled temperatures, inert atmospheres, and the use of catalysts like DCC (Dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

Industrial Production Methods

In an industrial setting, production might involve large-scale fermentation processes with genetically modified microorganisms capable of synthesizing the hexose derivative, followed by chemical modification steps. Scaling up requires optimizing yields, maintaining purity, and ensuring the stability of intermediates and final product.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo:

Oxidation: : Hydroxyl groups can be oxidized to carbonyl groups.

Reduction: : The acetic acid moiety can be reduced to ethanol derivatives.

Substitution: : Amino groups can participate in substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidizing agents: : Potassium permanganate, chromic acid.

Reducing agents: : Sodium borohydride, lithium aluminum hydride.

Substitution reagents: : Alkyl halides, acyl chlorides.

Major Products

Major products from these reactions include oxidized derivatives like ketohexanoates, reduced products like ethanol derivatives, and substituted aminohexanoates.

Scientific Research Applications

Chemistry

The compound's unique structure allows for exploration in organic synthesis as a building block for more complex molecules.

Biology

It can act as a precursor for glycosylated amino acids, pivotal in studying glycoprotein interactions.

Medicine

Industry

Its derivatives could find uses in producing biodegradable polymers or as intermediates in synthetic chemistry.

Mechanism of Action

Molecular Targets and Pathways

In biological systems, the compound might interact with enzymes involved in carbohydrate metabolism, glycosylation pathways, or amino acid synthesis. Its multi-functional groups allow it to engage in hydrogen bonding, electrostatic interactions, and hydrophobic effects, influencing molecular recognition processes.

Comparison with Similar Compounds

Unique Aspects

The presence of both acetic acid and aminohexanoate moieties linked through a pentahydroxyhexyl bridge sets it apart from other similar compounds, offering a unique combination of reactivity and functional group diversity.

List of Similar Compounds

Glucose derivatives: : Lacking the aminohexanoate group.

Amino acid derivatives: : Without the pentahydroxyhexyl linkage.

Hexanoate esters: : Without the acetic acid moiety.

Properties

Molecular Formula |

C28H58N2O18 |

|---|---|

Molecular Weight |

710.8 g/mol |

IUPAC Name |

acetic acid;[(2R,3R,4R,5S)-2,3,4,5,6-pentahydroxyhexyl] 6-aminohexanoate;[(2S,3R,4R,5R)-2,3,4,5,6-pentahydroxyhexyl] 6-aminohexanoate |

InChI |

InChI=1S/2C12H25NO7.2C2H4O2/c2*13-5-3-1-2-4-10(17)20-7-9(16)12(19)11(18)8(15)6-14;2*1-2(3)4/h2*8-9,11-12,14-16,18-19H,1-7,13H2;2*1H3,(H,3,4)/t8-,9+,11+,12+;8-,9+,11-,12-;;/m01../s1 |

InChI Key |

MLFLZOBEHMFJLP-BGONAWBTSA-N |

Isomeric SMILES |

CC(=O)O.CC(=O)O.C(CCC(=O)OC[C@H]([C@H]([C@@H]([C@H](CO)O)O)O)O)CCN.C(CCC(=O)OC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O)CCN |

Canonical SMILES |

CC(=O)O.CC(=O)O.C(CCC(=O)OCC(C(C(C(CO)O)O)O)O)CCN.C(CCC(=O)OCC(C(C(C(CO)O)O)O)O)CCN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(trifluoromethoxy)ethyl (2R,4R)-2-methyl-4-[3-(methylcarbamoyl)-7-(trifluoromethyl)thieno[3,2-b]pyridin-5-yl]oxypiperidine-1-carboxylate](/img/structure/B15351604.png)

![N-Des[2-(2-hydroxyethoxy)ethyl]-N-pheyloxycarbonyl Quetiapine](/img/structure/B15351611.png)

![(R)-N-[1-[Isopropyl(methyl)aminopropan-2-yl]-4-[5-(trifluoromethyl)-1,2,4-oxadiazol-3-yl]benzamide](/img/structure/B15351619.png)

![6-Hydroxy-N-phenyl-5,6-dihydrodibenzo[c,e][1,2]azaborinine-2-carboxamide](/img/structure/B15351628.png)

![(1S,2R,18R,19R,22S,25R,28R,40S)-48-[(2S,3R,4S,5S,6R)-3-[(2S,4S,5S,6S)-4-amino-5-hydroxy-4,6-dimethyloxan-2-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5,15-dichloro-19-[[(2R)-3,3-dimethyl-2-(methylamino)butanoyl]amino]-2,18,32,35,37-pentahydroxy-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8(48),9,11,14,16,29(45),30,32,34(39),35,37,46,49-pentadecaene-40-carboxylic acid;hydrochloride](/img/structure/B15351647.png)